molecular formula C23H20Cl2N2O4S B5190879 Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B5190879
M. Wt: 491.4 g/mol
InChI Key: IHESZNGLXKTKJO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups .

Scientific Research Applications

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or biochemical pathways, resulting in the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of a thiophene ring, along with dichlorobenzamide and carbamoyl moieties, suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Many thiophene derivatives have been reported to inhibit cancer cell proliferation. This compound may act through pathways involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds containing amide and carboxylate groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The presence of aromatic rings and halogen substituents often enhances the antimicrobial efficacy against various pathogens.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds. For instance, a series of pyrazole derivatives demonstrated significant antitumor effects against various cancer cell lines, including MCF-7 and MDA-MB-231, indicating that structural modifications can enhance bioactivity .

Case Studies

  • Antitumor Activity : A study on related thiophene derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compounds were found to activate caspases and downregulate anti-apoptotic proteins .
  • Anti-inflammatory Effects : In another case study, derivatives exhibiting anti-inflammatory properties were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential mechanism for reducing inflammation .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity TypeCompound TypeObserved EffectReference
AntitumorThiophene DerivativesInduces apoptosis in cancer cells
Anti-inflammatoryAmide DerivativesInhibits NO and TNF-α production
AntimicrobialAromatic CompoundsEffective against various pathogens

Properties

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-8-6-5-7-12(17)2)32-22(18)27-20(28)15-10-9-14(24)11-16(15)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESZNGLXKTKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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